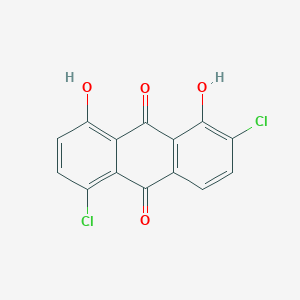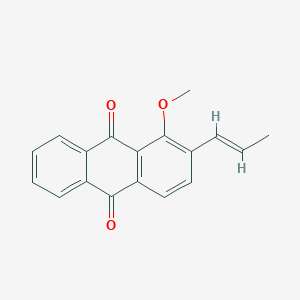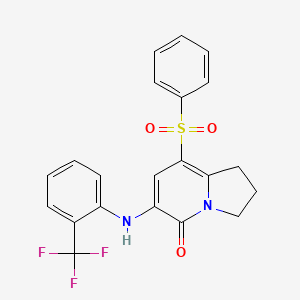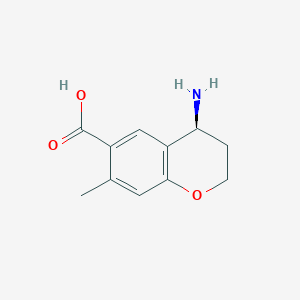
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione is an anthraquinone derivative known for its distinctive chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to the anthracene-9,10-dione core, which significantly influences its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,8-dihydroxyanthracene-9,10-dione. This process can be achieved through the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as alkylamines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione has found applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of high-performance materials such as polyimides and other polymers with enhanced thermal and electrical properties
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. In the context of its anticancer activity, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The presence of chlorine atoms enhances its binding affinity and specificity towards certain molecular targets, making it a potent agent in cancer therapy.
類似化合物との比較
- 1,4-Dichloro-2,3-dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione
Comparison: Compared to its analogs, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione exhibits unique reactivity due to the specific positioning of chlorine and hydroxyl groups. This configuration enhances its chemical stability and reactivity, making it more suitable for certain applications, particularly in the synthesis of high-performance materials and as a therapeutic agent .
特性
CAS番号 |
52547-60-1 |
|---|---|
分子式 |
C14H6Cl2O4 |
分子量 |
309.1 g/mol |
IUPAC名 |
2,5-dichloro-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O4/c15-6-3-4-8(17)11-10(6)12(18)5-1-2-7(16)13(19)9(5)14(11)20/h1-4,17,19H |
InChIキー |
CKRVZMAOBQQEBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)




![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)



![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)

